METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and nitro groups. The thiophene ring is then synthesized and functionalized with the carboxylate group. The final step involves coupling the pyrazole and thiophene rings through an acetylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylate group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromo group can yield various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-{[(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-{[(4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
Uniqueness
Methyl 2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both pyrazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15BrN4O5S |
---|---|
Molecular Weight |
431.26 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H15BrN4O5S/c1-6-8(3)25-13(10(6)14(21)24-4)16-9(20)5-18-7(2)11(15)12(17-18)19(22)23/h5H2,1-4H3,(H,16,20) |
InChI Key |
WSQWJZLORFWSSR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.